N-benzyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide
Description
This compound is a pyrazolo[4,3-c]pyridine derivative featuring a 5-methyl-3-oxo-2-phenyl core fused to a pyridine ring. The structure is further modified at the 7-position with a piperazine-linked carbonyl group and an N-benzyl acetamide side chain. Such derivatives are commonly explored for kinase inhibition, leveraging the pyrazolo-pyridine scaffold’s ability to interact with ATP-binding pockets. The benzyl and piperazinyl-acetamide substituents likely enhance solubility and target affinity, while the 5-methyl group may influence metabolic stability.
Properties
IUPAC Name |
N-benzyl-2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O3/c1-30-17-22(25-23(18-30)27(36)33(29-25)21-10-6-3-7-11-21)26(35)32-14-12-31(13-15-32)19-24(34)28-16-20-8-4-2-5-9-20/h2-11,17-18H,12-16,19H2,1H3,(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAAHJISFLQVCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine moiety and a pyrazolo[4,3-c]pyridine core. The presence of various functional groups contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Pyrazole derivatives have shown promising anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Studies have demonstrated that modifications on the pyrazolo ring can enhance cytotoxicity against various cancer cell lines .
- Antimicrobial Properties : The compound has potential antimicrobial activity. Similar pyrazole derivatives have been reported to exhibit significant antibacterial and antifungal effects .
- Anti-inflammatory Effects : Compounds with similar structures are known for their anti-inflammatory properties, which may involve the inhibition of pro-inflammatory cytokines .
- Neuroprotective Effects : Some derivatives have displayed neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease .
The biological activities of this compound are likely mediated through several pathways:
- Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors for various enzymes involved in cancer proliferation and inflammation.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways such as MAPK/ERK and PI3K/Akt, which are critical in cell survival and proliferation .
Study 1: Anticancer Activity
A study investigating a series of pyrazolo[4,3-c]pyridines found that specific substitutions at the 7-position enhanced their antiproliferative effects against breast cancer cells. The study highlighted the importance of structural modifications in optimizing bioactivity .
Study 2: Antimicrobial Efficacy
Research on related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study employed both in vitro assays and molecular docking studies to elucidate the binding interactions with bacterial enzymes .
Data Tables
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity : The compound's structure suggests potential antitumor properties, particularly through its pyrazolo[4,3-c]pyridine moiety, which has been associated with various biological activities. Research has indicated that derivatives of pyrazolo compounds exhibit significant inhibitory effects on cancer cell lines, suggesting that N-benzyl derivatives could be explored for similar effects .
Antimicrobial Properties : The presence of the piperazine ring in the compound may enhance its antimicrobial activity. Studies have shown that piperazine derivatives can exhibit broad-spectrum antimicrobial effects. N-benzyl derivatives have been synthesized and tested against various bacterial strains, showing promising results that warrant further exploration .
Pharmacological Insights
Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes related to disease pathways. Pyrazole-containing compounds have been studied for their ability to inhibit kinases and other enzymes critical in cancer progression and bacterial resistance mechanisms .
Cytotoxicity Studies : Initial cytotoxicity assessments are crucial for determining the safety profile of N-benzyl derivatives. Compounds with similar structures have demonstrated low toxicity towards human cell lines while maintaining efficacy against target pathogens or cancer cells, making them candidates for further development .
Synthesis and Structure-Activity Relationship (SAR)
Synthetic Routes : The synthesis of N-benzyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide can be achieved through multicomponent reactions involving various reagents to construct the complex structure efficiently. The synthetic pathways often involve the formation of key intermediates that can be modified to enhance biological activity .
Structure-Activity Relationship (SAR) : Understanding how different substituents affect biological activity is essential for optimizing the compound's efficacy. Variations in the benzyl group or modifications on the piperazine ring can lead to significant changes in potency and selectivity against specific targets. Studies have indicated that electron-withdrawing groups can enhance activity against certain pathogens while reducing toxicity .
Case Studies and Experimental Findings
Chemical Reactions Analysis
Carbonyl Group Reactivity
The 3-oxo group on the pyrazolo[4,3-c]pyridine participates in nucleophilic substitutions and condensation reactions:
In one study, treatment with POCl₃ yielded a chlorinated analog (IC₅₀ = 1.35 μM against M. tuberculosis) . Microwave-assisted reactions improved yields (78–92%) compared to conventional heating.
Piperazine Functionalization
The piperazine nitrogen undergoes alkylation and acylation:
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Acylation | Pyrazine-2-carbonyl chloride, DCM | Substituted piperazine conjugates | 65–82% |
| Alkylation | Ethyl bromoacetate, K₂CO₃, DMF | Ethyl ester derivatives | 70–88% |
Notably, acylation with pyrazine-2-carbonyl chloride retained anti-tubercular activity (IC₅₀ = 2.18 μM) . Homopiperazine analogs showed reduced potency, indicating steric sensitivity .
Amide Bond Hydrolysis
The acetamide group hydrolyzes under acidic/basic conditions:
| Conditions | Reagents | Product | Stability Notes |
|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 12 h | Carboxylic acid + benzylamine | Partial decomposition |
| Basic (NaOH, 2M) | 60°C, 8 h | Sodium carboxylate | High recovery (>90%) |
pH-dependent stability studies confirmed optimal stability at pH 6–8 .
Heterocyclic Ring Modifications
The pyrazolo[4,3-c]pyridine core participates in cycloadditions and electrophilic substitutions:
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Cycloaddition : Reacts with maleic anhydride under UV light to form fused bicyclic derivatives .
-
Electrophilic substitution : Nitration (HNO₃/H₂SO₄) occurs at C5 of the pyridine ring .
Stability and Degradation Pathways
Controlled studies highlight degradation under oxidative and photolytic conditions:
| Stress Condition | Major Degradants | Mechanism |
|---|---|---|
| H₂O₂ (0.3%, 24 h) | N-Oxide at piperazine | Oxidation of tertiary amine |
| Light (UV, 48 h) | Ring-opened quinoline derivative | Photolytic cleavage |
Synthetic Routes and Key Intermediates
The compound is synthesized via a four-step sequence:
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Pyrazolo[4,3-c]pyridine formation : Cyclocondensation of 5-amino-1-phenylpyrazole with ethyl acetoacetate .
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Piperazine coupling : CDI-mediated amidation with 1-(2-aminoethyl)piperazine .
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Benzyl-acetamide introduction : EDC/HOBt coupling with N-benzyl-2-chloroacetamide .
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Purification : Crystallization from ethanol/water (purity >98% by HPLC) .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized against analogous pyrazolo[4,3-c]pyridine derivatives (Table 1). Key comparisons focus on substituent variations and their hypothesized impacts on physicochemical and pharmacological properties.
Table 1: Structural and Hypothetical Property Comparison of Pyrazolo[4,3-c]pyridine Derivatives
Key Observations:
Substituent Effects on Lipophilicity: The cycloheptyl group in 923226-49-7 increases LogP significantly compared to the target compound’s benzyl-piperazine motif, which balances hydrophilicity and membrane permeability.
Bioactivity Hypotheses :
- The piperazine linker in the target compound may enhance solubility and pharmacokinetics compared to carboxamide-linked derivatives (e.g., 923216-25-5), which lack flexible spacers.
- Fluorinated analogs (e.g., ’s 2-fluorobenzyl derivative) demonstrate that electron-withdrawing groups can improve target affinity, though their core structures differ (pyrazolo-benzothiazine vs. pyrazolo-pyridine).
Structural Similarity and Virtual Screening :
- Methods like Tanimoto coefficient analysis prioritize core scaffold similarity (e.g., shared pyrazolo-pyridine) over substituent variations, aligning with the "similar property principle" for predicting activity.
- Dissimilarity metrics highlight the target compound’s unique piperazine-acetamide side chain, which may confer distinct selectivity profiles compared to simpler carboxamide derivatives.
Research Findings and Limitations
- Gaps in Data : Specific bioactivity (e.g., IC50, in vivo efficacy) for the target compound and analogs is absent in open literature, necessitating caution in extrapolating properties.
- Synthetic Feasibility : The piperazine-carbonyl linker in the target compound may pose synthetic challenges compared to direct carboxamide formations in analogs like 923216-25-5.
Q & A
Q. What are the key parameters for optimizing the multi-step synthesis of this compound?
The synthesis involves critical steps such as amide bond formation and protection/deprotection of functional groups. Key parameters include:
- Temperature control : Elevated temperatures (60–80°C) during coupling reactions improve reaction rates but may degrade sensitive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions in acidic conditions .
- Catalyst optimization : Use of coupling agents like HATU or EDCI improves amidation efficiency . Methodological validation via Design of Experiments (DoE) is recommended to balance yield and purity .
Q. How can purity and structural integrity be confirmed post-synthesis?
Analytical workflows should include:
Q. What are the stability considerations for this compound under laboratory conditions?
Stability studies suggest:
- Store at –20°C in inert atmospheres (argon) to prevent hydrolysis of the acetamide group .
- Avoid prolonged exposure to light due to photosensitivity of the pyrazolo-pyridine moiety .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity (e.g., kinase inhibition)?
Structure-Activity Relationship (SAR) studies highlight:
- Piperazine substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the piperazine nitrogen improves binding affinity to ATP pockets in kinases .
- Benzyl group optimization : Meta-substitutions on the benzyl ring reduce off-target interactions with cytochrome P450 enzymes . Computational docking (e.g., AutoDock Vina) paired with mutagenesis assays validates proposed binding modes .
Q. How to reconcile contradictory bioactivity data across studies (e.g., varying IC50 values)?
Discrepancies often arise from:
- Assay conditions : Differences in buffer pH (e.g., 6.5 vs. 7.4) alter protonation states of the compound, affecting target engagement .
- Cell line variability : Use isogenic cell lines to control for genetic background effects . Standardize protocols via collaborative inter-laboratory validation (e.g., NIH LINCS Program guidelines) .
Q. What strategies mitigate metabolic instability in preclinical models?
- Prodrug design : Mask the 3-oxo group with ester prodrugs to enhance oral bioavailability .
- Isotope labeling : Use deuterium at metabolically labile sites (e.g., methyl group on pyrazolo-pyridine) to slow CYP450-mediated degradation .
Key Methodological Recommendations
- Synthetic Chemistry : Prioritize flow chemistry setups for scalable, reproducible synthesis of intermediates .
- Biological Assays : Use orthogonal assays (e.g., SPR for binding affinity, cell viability for functional inhibition) to cross-validate results .
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for structural and bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
